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Compound of Interest

Compound Name: Leptin (93-105), human

Cat. No.: B15598952 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of two frequently

studied leptin fragments: Leptin (116-130) and Leptin (22-56). The information presented is

curated from experimental data to assist researchers and drug development professionals in

understanding the distinct physiological roles and therapeutic potential of these peptides.
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Biological Effect Leptin (116-130) Leptin (22-56)

Food Intake

Reduces food intake by 15% in

ob/ob mice after 28 days of

daily 1 mg intraperitoneal

injections.[1]

Induces significant, dose-

related, and reversible

inhibition of food intake in rats

following central

administration.[2]

Body Weight

Daily 1 mg intraperitoneal

injections for 28 days resulted

in a 3.4% body weight loss in

ob/ob mice, compared to a

14.7% weight gain in the

control group.[3]

No significant alteration in

body weight was observed in

the timeframe of the feeding

inhibition study.[4]

Neuroprotection

Prevents amyloid-β (Aβ)-

induced neuronal cell death.

Treatment with 10 nM leptin

(116-130) resulted in a 51.8 ±

6.3% increase in cell number

in the presence of Aβ₁₋₄₂.[2]

Does not exhibit

neuroprotective effects against

Aβ₁₋₄₂-induced toxicity.[2][5]

Synaptic Plasticity

Promotes AMPA receptor

trafficking to synapses and

facilitates activity-dependent

hippocampal synaptic

plasticity.[5][6][7][8]

Does not promote the

trafficking of GluA1 to

synapses in hippocampal

neurons and fails to reverse

Aβ₁₋₄₂ inhibition of

hippocampal synaptic

plasticity.[5]

Neuronal Activity

Induces synaptic plasticity at

adult hippocampal CA1

synapses.[5]

Elicits dose-related

depolarizations in 82% of type

I and 67% of type II neurons in

the rat hypothalamic

paraventricular nucleus.[1][4]

[9]

Receptor Interaction Evidence suggests its effects

may not be mediated by the

long form of the leptin receptor

The precise receptor mediating

its effects is not fully

elucidated, with evidence
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(OB-Rb), as it was unable to

compete with an alkaline

phosphatase-leptin fusion

protein for binding to OB-R.

[10]

suggesting it may not act

directly through the canonical

leptin receptor.[11]

Signaling Pathways

Activates STAT3 and PI3-

Kinase/Akt signaling pathways.

[2]

The downstream signaling

pathways are not as well-

characterized.

In-Depth Analysis of Biological Effects
Metabolic Regulation: Food Intake and Body Weight
Leptin (116-130) has demonstrated significant effects on metabolic regulation in leptin-deficient

ob/ob mice. Daily intraperitoneal injections of 1 mg of the peptide over a 28-day period led to a

15% reduction in food intake and a 3.4% decrease in body weight.[1][3] In contrast, the vehicle-

injected control group exhibited a substantial 14.7% weight gain during the same period.[3]

Leptin (22-56) has also been shown to influence feeding behavior. Central administration of this

fragment in rats resulted in a significant and dose-dependent inhibition of food intake.[2]

However, the studies reporting this effect did not observe a corresponding change in body

weight within the experimental timeframe.[4]

Neurobiological Functions: Neuroprotection and
Synaptic Plasticity
A striking difference between the two fragments lies in their neurobiological activities. Leptin

(116-130) exhibits potent neuroprotective properties, particularly in models of Alzheimer's

disease. It has been shown to prevent neuronal cell death induced by amyloid-β (Aβ).[2][6] In

cell viability assays, treatment with 10 nM of leptin (116-130) led to a significant increase in cell

survival in the presence of toxic Aβ₁₋₄₂.[2] Furthermore, this fragment plays a crucial role in

synaptic plasticity by promoting the trafficking of AMPA receptors to synapses, a key process

for learning and memory.[5][6][7][8]

Conversely, leptin (22-56) does not appear to share these neuroprotective or synaptogenic

functions. Studies have shown that it fails to protect neurons from Aβ₁₋₄₂-induced toxicity and
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does not promote the synaptic localization of the AMPA receptor subunit GluA1.[2][5] It also

does not reverse the inhibition of hippocampal synaptic plasticity caused by Aβ₁₋₄₂.[5]

In terms of direct effects on neuronal activity, leptin (22-56) has been observed to cause dose-

related depolarizations in a majority of neurons within the paraventricular nucleus of the

hypothalamus in rats, suggesting a role in modulating neuronal excitability in this brain region.

[1][4][9]

Signaling Pathways
The intracellular signaling cascades activated by these leptin fragments also appear to differ,

further highlighting their distinct biological roles.

Leptin (116-130) Signaling Pathway
Leptin (116-130) has been shown to exert its neuroprotective effects through the activation of

the STAT3 and PI3-Kinase/Akt signaling pathways.[2] Inhibition of either of these pathways

blocks the neuroprotective actions of the fragment.
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Caption: Signaling cascade of Leptin (116-130) leading to neuroprotection.

Leptin (22-56) Signaling Pathway
The signaling pathway for leptin (22-56) is less defined. While it is known to depolarize

hypothalamic neurons, the specific downstream effectors have not been as thoroughly

characterized as those for leptin (116-130).
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Caption: Proposed mechanism of Leptin (22-56) inducing neuronal depolarization.

Experimental Protocols
In Vivo Administration of Leptin Fragments in Mice
This protocol describes the intraperitoneal administration of leptin fragments to ob/ob mice to

assess effects on food intake and body weight.

Start: Acclimatize ob/ob mice

Prepare Leptin Fragment
(1 mg in saline) or Vehicle (saline)

Daily Intraperitoneal (IP) Injection
for 28 days

Daily Measurement of
Food Intake

Daily Measurement of
Body Weight

Data Analysis:
Compare fragment vs. vehicle group

End
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Caption: Workflow for in vivo assessment of leptin fragments.

Methodology:

Animal Model: Female C57BL/6J ob/ob mice are used.

Peptide Preparation: Leptin fragments are dissolved in a sterile saline solution to a final

concentration for a 1 mg dose per injection. The vehicle control consists of sterile saline

alone.

Administration: Mice receive daily intraperitoneal (IP) injections of either the leptin fragment

solution or the vehicle for a period of 28 consecutive days.[3]

Data Collection: Food intake and body weight are measured daily for the duration of the

study.

Analysis: The data from the leptin fragment-treated group is compared to the vehicle-treated

control group to determine the statistical significance of any observed changes.

In Vitro Neuroprotection Assay
This protocol outlines the procedure for assessing the neuroprotective effects of leptin

fragments against amyloid-β-induced toxicity in a neuronal cell line.

Methodology:

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured and differentiated into a

neuronal phenotype.[2]

Treatment: Differentiated cells are treated with:

Vehicle control.

Amyloid-β₁₋₄₂ (Aβ₁₋₄₂) to induce toxicity.[2]
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Aβ₁₋₄₂ in combination with different concentrations of the leptin fragment being tested

(e.g., 0.1 nM, 10 nM).[2]

Incubation: The cells are incubated with the respective treatments for a specified period

(e.g., 24-48 hours).

Assessment of Cell Viability: Cell viability is measured using standard assays such as the

LDH (lactate dehydrogenase) assay, which measures membrane integrity, or a crystal violet

assay to quantify cell number.[2]

Analysis: The viability of cells treated with the leptin fragment and Aβ₁₋₄₂ is compared to that

of cells treated with Aβ₁₋₄₂ alone to determine the extent of neuroprotection.

Measurement of STAT3 and Akt Phosphorylation
This protocol details the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify

the phosphorylation of STAT3 and Akt in response to leptin fragment treatment.

Methodology:

Cell Treatment: Differentiated SH-SY5Y cells are treated with the leptin fragment (e.g., 1 nM

Leptin (116-130)) for a specified duration (e.g., 3 hours).[2]

Protein Extraction: Following treatment, total protein is extracted from the cells.

ELISA: Commercially available ELISA kits specific for the phosphorylated forms of STAT3 (p-

STAT3) and Akt (p-Akt), as well as for total STAT3 and Akt, are used. The assay is performed

according to the manufacturer's instructions.

Data Analysis: The ratio of phosphorylated protein to total protein is calculated for each

treatment group. An increase in this ratio in the leptin fragment-treated group compared to

the untreated control indicates activation of the signaling pathway.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/9644047/
https://pubmed.ncbi.nlm.nih.gov/9644047/
https://pubmed.ncbi.nlm.nih.gov/8895397/
https://pubmed.ncbi.nlm.nih.gov/8895397/
https://www.novoprolabs.com/p/leptin-116-130-amide-mouse-312140.html
https://journals.physiology.org/doi/10.1152/ajpregu.1998.274.5.R1468
https://pmc.ncbi.nlm.nih.gov/articles/PMC6433184/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6433184/
https://pubmed.ncbi.nlm.nih.gov/27600840/
https://pubmed.ncbi.nlm.nih.gov/27600840/
https://www.medchemexpress.com/search.html?q=Leptin%20(116-130)&ft=&fa=&fp=
https://www.medchemexpress.com/leptin-116-130.html
https://journals.physiology.org/doi/pdf/10.1152/ajpregu.1998.274.5.R1468
https://pubmed.ncbi.nlm.nih.gov/10535455/
https://pubmed.ncbi.nlm.nih.gov/10535455/
https://pubmed.ncbi.nlm.nih.gov/10535455/
https://pubs.acs.org/doi/10.1021/mp5007147
https://www.benchchem.com/product/b15598952#comparing-biological-effects-of-different-leptin-fragments
https://www.benchchem.com/product/b15598952#comparing-biological-effects-of-different-leptin-fragments
https://www.benchchem.com/product/b15598952#comparing-biological-effects-of-different-leptin-fragments
https://www.benchchem.com/product/b15598952#comparing-biological-effects-of-different-leptin-fragments
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b15598952?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

